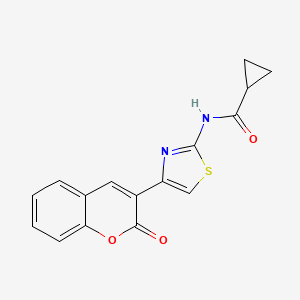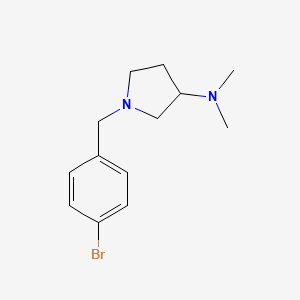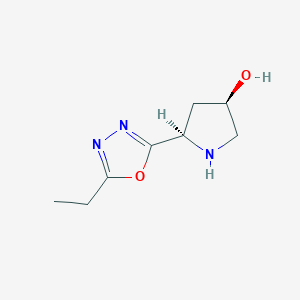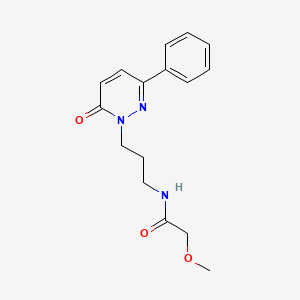
2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is an organic molecule with potential applications in various fields including medicinal chemistry, pharmaceutical research, and chemical synthesis. It features a pyridazinone ring, which is often explored for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide generally involves multi-step organic reactions The process typically starts with the preparation of the pyridazinone core, which can be synthesized via the cyclization of hydrazine derivatives with dicarbonyl compounds
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This includes utilizing catalytic conditions, continuous flow reactors, and green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.
Reduction: : Reduction of the pyridazinone ring to pyridazine might be possible under specific conditions.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and at the side chains.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with metal catalysts such as palladium on carbon.
Substitution: : Halogenating agents or nucleophiles like amines and thiols under acidic or basic conditions.
Major Products
Oxidation Products: : Corresponding carboxylic acids or ketones.
Reduction Products: : Reduced forms like pyridazine derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as building blocks for more complex molecules.
Catalysts: : Potentially serves as ligands or catalysts in organic reactions.
Biology and Medicine
Pharmacological Agents: : Investigated for their potential use in developing new drugs.
Biochemical Probes: : Used to study biological pathways and mechanisms.
Industry
Material Science: : Employed in the development of new materials with specific properties.
Agricultural Chemistry: : May find applications in the synthesis of agrochemicals.
Mechanism of Action
The compound's biological activity is likely mediated through interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety is known to inhibit various enzymes by mimicking natural substrates or interacting with the enzyme's active site.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibition of enzymes like kinases or proteases.
Receptor Binding: : Potential binding to cellular receptors affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide: : Similar structure but different functional group.
3-phenyl-1(6H)-pyridazinone: : Lacks the methoxy and propylacetamide groups but shares the pyridazinone core.
Uniqueness
The unique combination of the methoxy group, pyridazinone ring, and propylacetamide side chain imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-12-15(20)17-10-5-11-19-16(21)9-8-14(18-19)13-6-3-2-4-7-13/h2-4,6-9H,5,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWVBMSIRNFSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
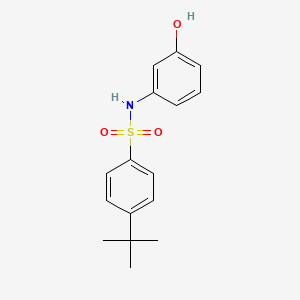
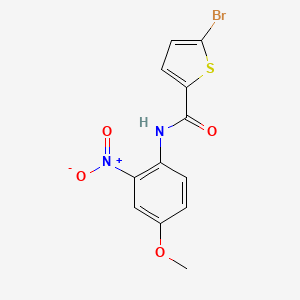
![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid](/img/structure/B2884329.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)
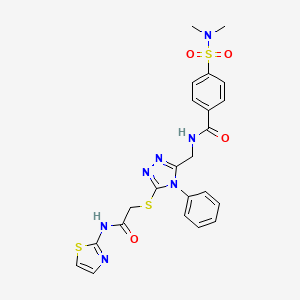

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)
![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

